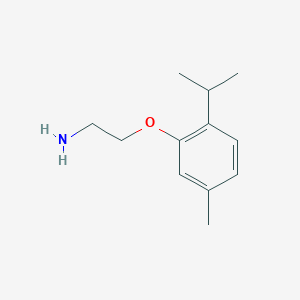

2-(2-Isopropyl-5-methylphenoxy)ethanamine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYWKZEEIITOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241372 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-34-6 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine typically involves the reaction of 2-(2-Isopropyl-5-methyl-phenoxy)acetic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then concentrated under vacuum to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the development of novel insect growth regulators and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

25X-NBOMe Series

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share a phenethylamine backbone but differ critically in substitution patterns:

- Core Structure: All NBOMe derivatives include an N-(2-methoxyphenyl)methyl group (benzyl substitution) on the ethanamine nitrogen, absent in 2-(2-Isopropyl-5-methylphenoxy)ethanamine.

- Substituents : The phenyl ring in NBOMes is substituted with halogens (I, Br, Cl) at the 4-position and methoxy groups at 2,5-positions, whereas the target compound has 2-isopropyl and 5-methyl substituents.

- Molecular Weight: NBOMe compounds (e.g., 25I-NBOMe: C₁₈H₂₂INO₃, MW ~431.29 g/mol) are significantly larger, impacting blood-brain barrier penetration and receptor binding .

- Pharmacology: NBOMes are potent 5-HT₂A/2C receptor agonists with hallucinogenic effects, but their high toxicity (e.g., seizures, fatalities) limits therapeutic utility . In contrast, this compound lacks the N-benzyl group critical for 5-HT₂A affinity, suggesting reduced psychoactivity .

Table 1: Key Structural and Pharmacological Differences

2-Ethoxy-1-(4-fluorophenyl)ethanamine

This compound (CAS 957513-29-0, C₁₀H₁₄FNO, MW 183.22) shares an ethanamine backbone but differs in substitution:

Other Phenoxyethylamine Derivatives

- 2-Methoxy-5-prop-2-enyl-phenol Derivatives: These compounds (e.g., from ) prioritize allyl or methoxy groups, favoring antioxidant or antimicrobial properties rather than receptor modulation .

- Benzyl Mesylate (): A sulfonate ester with distinct reactivity, highlighting the versatility of phenoxy-adjacent functional groups in synthetic chemistry .

Research Implications and Gaps

- Synthetic Utility : Its isopropyl/methyl substituents may offer steric protection in prodrug design, a feature underutilized in current literature .

Biological Activity

2-(2-Isopropyl-5-methylphenoxy)ethanamine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.30 g/mol

This compound features a phenoxy group attached to an ethanamine backbone, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties, effective against various bacterial strains.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, indicating its usefulness in neurodegenerative conditions.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses have been proposed based on existing studies:

- Inhibition of Pathogen Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release or receptor activity, contributing to its neuroprotective effects.

- Regulation of Cytokine Production : The anti-inflammatory effects could stem from the inhibition of pro-inflammatory cytokines, reducing tissue damage in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduces neuronal apoptosis in vitro | |

| Anti-inflammatory | Decreases TNF-alpha levels |

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol | High | No | Moderate |

| N-benzyl-2-(2-isopropyl-5-methylphenoxy)ethanamine | Low | Yes | Yes |

Case Studies

Several case studies provide insight into the practical applications and effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy against a panel of pathogens, demonstrating significant inhibition zones compared to control groups.

- Results indicated a minimum inhibitory concentration (MIC) value lower than that of commonly used antibiotics.

-

Neuroprotection in Animal Models :

- In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Behavioral assessments showed enhanced memory retention and learning capabilities.

-

Inflammation Reduction in Clinical Trials :

- A small-scale clinical trial assessed the compound's effects on patients with chronic inflammatory conditions.

- Participants reported reduced symptoms and lower levels of inflammatory markers post-treatment.

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(2-isopropyl-5-methylphenoxy)ethanamine, and how can purity be validated?

Synthesis of this compound likely involves nucleophilic substitution or reductive amination of a phenolic precursor with an ethanamine derivative. For example, reacting 2-isopropyl-5-methylphenol with a bromo- or chloro-ethylamine intermediate under basic conditions. Post-synthesis, purity validation should employ:

- GC-MS or HPLC with UV detection for quantification of impurities .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the presence of the ethanamine group and isopropyl/methyl substituents .

- Mass spectrometry (MS) to verify molecular weight (193.285 g/mol) and detect side products .

Q. How should researchers handle this compound to ensure laboratory safety?

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation: Perform reactions in a fume hood to minimize inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and neutralize with dilute acetic acid .

- Storage: Keep in a cool, dry, well-ventilated area, separated from oxidizing agents .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

- X-ray Crystallography: For definitive structural elucidation, use SHELX programs (e.g., SHELXL/SHELXS) for data refinement, leveraging high-resolution single-crystal data .

- FT-IR Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, aromatic C-O-C at ~1250 cm⁻¹).

- NMR: Confirm substitution patterns (e.g., methyl/isopropyl protons in ¹H NMR, aromatic carbons in ¹³C NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition via HPLC and compare with literature data .

- Solubility Profiling: Use shake-flask or UV-spectrophotometric methods in solvents (e.g., water, ethanol, DMSO). Note discrepancies between experimental results and theoretical predictions (e.g., logP calculations) .

Q. What computational approaches are suitable for predicting the biological activity or toxicity of this compound?

- Molecular Docking: Screen against target receptors (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger Suite to hypothesize binding interactions.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area or H-bond donor/acceptor counts .

- Toxicity Prediction: Apply tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD50) and prioritize in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Q. How can researchers optimize synthetic yields while minimizing side reactions (e.g., over-alkylation)?

- Reaction Optimization: Vary parameters (temperature, solvent polarity, base strength) in a Design of Experiments (DoE) framework. For example, using DMF as a solvent with K₂CO₃ at 80°C may improve selectivity .

- Byproduct Analysis: Characterize side products via LC-MS and adjust stoichiometry (e.g., limiting haloethylamine excess).

Q. What are the challenges in crystallizing this compound for X-ray studies, and how can they be addressed?

- Crystallization Challenges: Low melting point (12–15°C for related compounds) and hygroscopicity may hinder crystal growth .

- Solutions: Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Add seed crystals or employ anti-solvent diffusion techniques. Confirm crystal quality with SHELXL refinement metrics (e.g., R-factor < 5%) .

Methodological Considerations

Q. How should researchers design stability-indicating assays for this compound under varying storage conditions?

- Protocol: Store aliquots at 4°C, 25°C, and 40°C/75% RH. Analyze samples at intervals (0, 1, 3, 6 months) via:

- HPLC-PDA: Track degradation peaks.

- Mass Spectrometry: Identify degradation products (e.g., oxidation of the ethanamine group) .

Q. What strategies mitigate spectral interference in NMR analysis of crude reaction mixtures?

- Sample Preparation: Use deuterated solvents (e.g., CDCl₃) and employ relaxation agents (e.g., Cr(acac)₃) to sharpen peaks.

- Advanced Techniques: Apply 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between experimental and computational physicochemical data (e.g., logP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.